2-Bromo-4-fluoro-5-nitrophenol

概述

描述

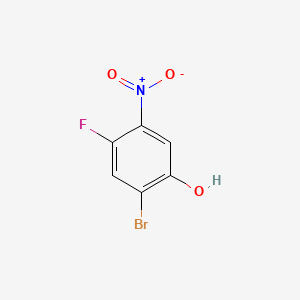

2-Bromo-4-fluoro-5-nitrophenol is an organic compound characterized by the presence of bromo, fluoro, and nitro substituents on a phenol ring.

准备方法

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Bromo-4-fluoro-5-nitrophenol involves the reaction of 3-amino-4-fluoronitrophenol with a bromine compound. The reaction typically occurs under controlled conditions to ensure the desired product is obtained . Another method involves dissolving 2-bromo-4-fluorophenol in chloroform and adding a mixture of sulfuric acid and nitric acid dropwise at room temperature. The mixture is then heated to 40-80°C and allowed to react for a specific period .

Industrial Production Methods

Industrial production of this compound often follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product .

化学反应分析

Types of Reactions

2-Bromo-4-fluoro-5-nitrophenol undergoes various chemical reactions, including:

Nucleophilic Substitution: The presence of bromo and nitro groups makes it a candidate for nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The nitro group can be reduced to an amine, and the phenol group can undergo oxidation.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate in the presence of dimethylformamide.

Oxidation and Reduction: Reagents such as hydrogen gas and palladium catalysts are used for reduction, while oxidizing agents like potassium permanganate are used for oxidation.

Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used.

Major Products

Nucleophilic Substitution: Formation of various substituted phenols.

Oxidation and Reduction: Conversion to amines or quinones.

Coupling Reactions: Formation of biaryl compounds.

科学研究应用

Pharmaceutical Applications

Intermediates in Drug Synthesis

2-Bromo-4-fluoro-5-nitrophenol serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its unique chemical properties enable the formation of complex molecules that exhibit biological activity. For instance, it has been utilized in the synthesis of fluorinated drugs, which are known for their enhanced metabolic stability and bioactivity compared to non-fluorinated counterparts .

Case Study: Antimicrobial Agents

Research indicates that derivatives of this compound demonstrate significant antimicrobial activity. A study showed that compounds synthesized from this phenolic compound exhibited higher efficacy against bacterial strains than traditional antibiotics, suggesting potential applications in developing new antimicrobial agents .

Agrochemical Applications

Fungicidal Activity

The compound has shown promising results as a fungicide. In agricultural research, formulations containing this compound were tested against various plant pathogens. The results indicated that it effectively inhibited the growth of fungi responsible for crop diseases such as apple decay and gray mold in Chinese cabbage .

Data Table: Fungicidal Efficacy

| Pathogen | Effective Concentration (EC50) | Remarks |

|---|---|---|

| Gaeumannomyces graminis | 30.35 mg/L | High efficacy observed |

| Botrytis cinerea | 11.01 mg/L | Significant growth inhibition |

| Alternaria alternata | 4.76 mg/L | Effective against this species |

Chemical Intermediate Applications

Dyes and Pigments

This compound is also utilized in the production of dyes and pigments due to its ability to undergo various chemical transformations. The compound's fluorine atom contributes to the stability and color properties of the resulting dye products, making them suitable for various applications in textiles and coatings .

Market Trends and Growth Prospects

The market for this compound is expanding rapidly across several regions:

- North America : The pharmaceutical sector is driving demand due to ongoing research into new drug formulations.

- Asia-Pacific : Rapid industrialization and increasing agricultural activities are boosting the market for agrochemicals.

- Europe : A growing focus on sustainable agricultural practices is leading to increased interest in environmentally friendly fungicides derived from this compound .

作用机制

The mechanism of action of 2-Bromo-4-fluoro-5-nitrophenol involves its interaction with various molecular targets. The presence of electron-withdrawing groups like bromo and nitro influences its reactivity and interaction with biological molecules. These interactions can lead to the inhibition of bacterial growth or modulation of biochemical pathways .

相似化合物的比较

Similar Compounds

Uniqueness

2-Bromo-4-fluoro-5-nitrophenol is unique due to the specific arrangement of bromo, fluoro, and nitro groups on the phenol ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

生物活性

2-Bromo-4-fluoro-5-nitrophenol (BFNP) is an organic compound with the molecular formula C₆H₃BrFNO₃, recognized for its diverse biological activities. This compound is characterized by a bromine atom at the second position, a fluorine atom at the fourth position, and a nitro group at the fifth position of the phenolic ring. Its molecular weight is approximately 236 g/mol, and it appears as a brown powder with a melting point between 124°C and 127°C. BFNP has garnered attention due to its broad-spectrum antibacterial and fungicidal properties, making it significant in both pharmaceutical and agricultural applications.

- Molecular Formula : C₆H₃BrFNO₃

- Molecular Weight : 236 g/mol

- Appearance : Brown powder

- Melting Point : 124°C - 127°C

Antibacterial Properties

BFNP exhibits notable antibacterial activity against various pathogens. Studies have demonstrated its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.

| Pathogen Type | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Gram-positive | ||

| Staphylococcus aureus | 15 | 32 µg/mL |

| Bacillus subtilis | 18 | 16 µg/mL |

| Gram-negative | ||

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

Fungicidal Activity

The fungicidal properties of BFNP are particularly significant in agricultural contexts. It has shown efficacy against various phytopathogens, which are responsible for significant crop losses. The compound effectively inhibits fungal growth, making it a potential candidate for use in fungicides.

| Fungal Pathogen | EC50 (mg/L) | Efficacy (%) |

|---|---|---|

| Fusarium oxysporum | 3.18 | 90 |

| Botrytis cinerea | 4.34 | 85 |

| Alternaria solani | 11.01 | 75 |

The biological activity of BFNP can be attributed to its structural features. The electron-withdrawing groups (bromine, fluorine, and nitro) enhance the compound's electrophilicity, facilitating interactions with cellular components such as proteins and nucleic acids. These interactions may lead to disruption of essential cellular processes in both bacterial and fungal cells.

Toxicity Profile

While BFNP shows promising biological activity, it also possesses a toxicity profile that necessitates careful handling. According to safety data, it is harmful if swallowed (H302) and can cause skin irritation (H315). Proper safety measures must be implemented when working with this compound in laboratory or industrial settings.

Case Studies

- Agricultural Application : A field study evaluated the effectiveness of BFNP as a fungicide against wheat diseases caused by Fusarium species. The results indicated that BFNP-treated plots had a significantly lower incidence of disease compared to untreated controls.

- Pharmaceutical Research : In vitro studies assessed the antibacterial efficacy of BFNP against multidrug-resistant strains of Staphylococcus aureus. The findings revealed that BFNP exhibited comparable activity to conventional antibiotics, suggesting its potential as an alternative therapeutic agent.

属性

IUPAC Name |

2-bromo-4-fluoro-5-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFNO3/c7-3-1-4(8)5(9(11)12)2-6(3)10/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVNFKCCUJKPLLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)Br)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10533359 | |

| Record name | 2-Bromo-4-fluoro-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10533359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84478-87-5 | |

| Record name | 2-Bromo-4-fluoro-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10533359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。